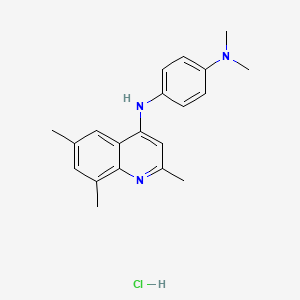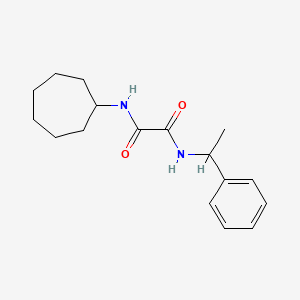
N,N-dimethyl-N'-(2,6,8-trimethyl-4-quinolinyl)-1,4-benzenediamine hydrochloride
Overview
Description
N,N-dimethyl-N'-(2,6,8-trimethyl-4-quinolinyl)-1,4-benzenediamine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MTT, which is an abbreviation for its full chemical name. MTT is a yellow-colored compound that is commonly used as a reagent in cell viability assays.
Mechanism of Action
MTT is converted to formazan by mitochondrial enzymes in viable cells. The conversion of MTT to formazan is dependent on the presence of NAD(P)H, which is a cofactor for the mitochondrial enzymes. The amount of formazan produced is directly proportional to the amount of NAD(P)H present in the cells. Therefore, the assay provides an indirect measure of the amount of viable cells present in the sample.
Biochemical and Physiological Effects:
MTT is not known to have any significant biochemical or physiological effects on cells or organisms. However, the conversion of MTT to formazan by mitochondrial enzymes in viable cells is an important metabolic process that is indicative of cell viability.
Advantages and Limitations for Lab Experiments
MTT is a widely used reagent in cell viability assays due to its ease of use, low cost, and high sensitivity. The assay can be performed in a 96-well plate format, which allows for high-throughput screening of compounds. However, the assay has some limitations, including the potential for interference from compounds that absorb at the same wavelength as formazan, and the inability to distinguish between viable and non-viable cells in certain situations.
Future Directions
For research on MTT could include the development of more sensitive and specific assays for cell viability, the investigation of potential interactions between MTT and other compounds, and the exploration of the potential applications of MTT in other areas of scientific research.
Scientific Research Applications
MTT is commonly used in scientific research as a reagent in cell viability assays. The assay involves the conversion of MTT to formazan by mitochondrial enzymes in viable cells. The amount of formazan produced is directly proportional to the number of viable cells present in the sample. This assay is widely used in drug discovery and toxicology studies to evaluate the cytotoxicity of compounds on various cell lines.
properties
IUPAC Name |
4-N,4-N-dimethyl-1-N-(2,6,8-trimethylquinolin-4-yl)benzene-1,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3.ClH/c1-13-10-14(2)20-18(11-13)19(12-15(3)21-20)22-16-6-8-17(9-7-16)23(4)5;/h6-12H,1-5H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOAIUHJCRYFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)N(C)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-chloro-2-nitrophenyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B3982657.png)
![3-[3-(1-adamantylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3982664.png)

acetate](/img/structure/B3982673.png)
![4-chloro-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3982677.png)
![N-(sec-butyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B3982681.png)
![N~1~-{2-[(heptafluoropropyl)thio]phenyl}-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3982695.png)
![1-(2-fluorobenzyl)-N-[1-(4-methoxyphenyl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3982702.png)

![2-({[2-hydroxy-3-(2-methylphenoxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B3982725.png)
![1-{3-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]phenyl}ethanone](/img/structure/B3982733.png)
![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-5-(benzylthio)-1,3,4-thiadiazole](/img/structure/B3982747.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B3982749.png)
![N-(3-chlorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3982754.png)